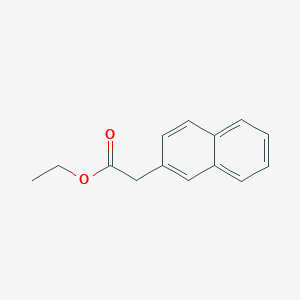

Ethyl 2-naphthylacetate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-naphthalen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNMRIQALHUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292625 | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-70-2 | |

| Record name | Ethyl (2-naphthyl)acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-naphthylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 2-Naphthylacetate for Researchers and Drug Development Professionals

Abstract: Ethyl 2-naphthylacetate is a pivotal aromatic ester, valued for its utility as a versatile building block in organic synthesis and its applications in the fragrance industry. This guide provides an in-depth exploration of its fundamental physical and chemical properties, detailed synthesis protocols, and a thorough analysis of its reactivity. We will delve into its significance as a precursor to pharmacologically relevant scaffolds, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). This document is designed to be an essential resource for researchers, chemists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of this compound

This compound, the ethyl ester of 2-naphthylacetic acid, is a compound whose significance extends beyond its characteristic honey-like aroma. Its molecular architecture, featuring a naphthalene core linked to an ethyl acetate moiety, presents a unique combination of aromatic and ester functionalities. This structure makes it a valuable intermediate in the synthesis of more complex organic molecules. For drug development professionals, the 2-naphthylacetic acid scaffold is of particular interest as it forms the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the properties and reactivity of this compound is therefore crucial for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in a laboratory setting, dictating its solubility, reaction kinetics, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂[1] |

| Molecular Weight | 214.26 g/mol [1] |

| Appearance | White crystalline solid |

| Melting Point | 29.5-30.5 °C[2] |

| Boiling Point | 185-187 °C at 14 mmHg[2] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, ether, and dichloromethane. |

| CAS Number | 2876-70-2[1] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments. Key expected signals include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂CH₃) of the ethyl group, a singlet for the methylene protons adjacent to the naphthalene ring (-CH₂-Ar), and a series of multiplets in the aromatic region corresponding to the seven protons of the naphthalene ring system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Characteristic peaks are expected for the carbonyl carbon of the ester, the carbons of the naphthalene ring, the methylene carbons, and the methyl carbon of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups. A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group[3]. Additional peaks corresponding to C-O stretching and C-H bonds of the aromatic and aliphatic parts of the molecule will also be present[1][2][4].

Synthesis and Purification: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 2-naphthylacetic acid with ethanol, catalyzed by a strong acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

2-Naphthylacetic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-naphthylacetic acid in a generous excess of anhydrous ethanol. The use of excess ethanol serves to shift the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the solution while stirring. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by Thin Layer Chromatography (TCC) until the starting material is consumed (usually 2-4 hours). Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of volatile reactants or solvent.

-

Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add dichloromethane to dissolve the organic components and wash the solution with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted 2-naphthylacetic acid. The formation of CO₂ gas (effervescence) will be observed.

-

Workup - Washing: Further wash the organic layer with brine. This step helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate to remove residual water. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure ester.

Diagram of Synthesis Workflow:

Caption: The synthetic utility of this compound as a precursor to the 2-naphthylacetic acid core of NSAIDs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[1]

Conclusion

This compound is a compound of significant practical importance in organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a valuable tool for chemists. For those in the field of drug development, it represents an accessible entry point to the 2-naphthylacetic acid scaffold, a privileged structure in the design of non-steroidal anti-inflammatory drugs. This guide has provided a comprehensive overview of the essential technical information required for the effective and safe utilization of this compound in a research and development setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of naproxen. [Link]

-

Slideshare. Green Chemistry Synthesis of Naproxen. [Link]

-

Bohrium. Naproxen derivatives: Synthesis, reactions, and biological applications. [Link]

-

Semantic Scholar. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. [Link]

- Google P

-

Organic Syntheses. 1-Naphthoic acid, ethyl ester. [Link]

- Google Patents. 2-naphthyl acetic acid derivatives and compositions and methods thereof.

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

SpectraBase. 2-Naphthaleneacetic acid, ethyl ester. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. [Link]

-

ResearchGate. 1 H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). [Link]

-

PMC. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]

-

An-Najah National University. Synthesis of Naproxen pro-drugs for enhance. [Link]

-

ResearchGate. Synthetic pathway of naproxen containing derivatives 9–12. Note. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). [Link]

-

YouTube. Example IR and NMR analysis of 2-naphthol. [Link]

-

ResearchGate. (PDF) Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. [Link]

-

OpenBU. A new method for the preparation of alpha naphthyl-acetic acid. [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. This compound | C14H14O2 | CID 256821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Naphthyl acetate(1523-11-1) IR Spectrum [chemicalbook.com]

Spectroscopic data of Ethyl 2-naphthylacetate (NMR, IR, Mass Spec)

An In-depth Technical Guide:

A Comprehensive Spectroscopic Analysis of Ethyl 2-naphthylacetate

Introduction: this compound is an aromatic ester with applications in the fragrance industry and as a synthetic intermediate in pharmaceutical research. The unambiguous confirmation of its molecular structure is a prerequisite for any further study or application. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. As Senior Application Scientist, my objective is not merely to present data, but to provide a cohesive interpretation, explaining the causal links between molecular structure and spectral output, thereby offering a field-proven framework for the structural elucidation of similar molecules.

Chapter 1: Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is to propose a candidate structure and then use the collected data to either confirm or refute it. The structure of this compound (C₁₄H₁₄O₂) is presented below with standardized numbering for unambiguous assignment of NMR signals.

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.

Theoretical Basis & Experimental Rationale

NMR operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, and this resonance is detected.

The precise frequency at which a nucleus resonates is its chemical shift (δ) , measured in parts per million (ppm). This shift is highly sensitive to the local electronic environment, allowing us to distinguish between different types of protons and carbons in a molecule. [1]The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical to avoid overwhelming the spectrum with solvent signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a universal reference point. [1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides three key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of the proton.

-

Integration: The area under a signal is proportional to the number of protons it represents. [1]3. Multiplicity (Splitting): Reveals the number of neighboring, non-equivalent protons (n) according to the n+1 rule. [1] Table 1: ¹H NMR Spectroscopic Data for this compound (Data sourced from the Spectral Database for Organic Compounds)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1.26 | Triplet (t) | 3H | -O-CH₂-CH₃ | Aliphatic protons shielded by the ethyl group. Split into a triplet by the adjacent 2 CH₂ protons. |

| 3.82 | Singlet (s) | 2H | Naphthyl-CH₂ -COO- | Methylene protons adjacent to both the aromatic ring and the carbonyl group. No adjacent non-equivalent protons result in a singlet. |

| 4.17 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent electronegative oxygen atom. [2][3]Split into a quartet by the neighboring 3 CH₃ protons. |

| 7.40 - 7.55 | Multiplet (m) | 3H | Aromatic H | Protons on the naphthalene ring, appearing in the characteristic aromatic region (6.5-8.0 ppm). [4][5] |

| 7.75 - 7.90 | Multiplet (m) | 4H | Aromatic H | Protons on the naphthalene ring, experiencing slightly different shielding effects, leading to a complex multiplet. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 300 MHz (or higher) NMR spectrometer.

-

Shimming: Homogenize the magnetic field by adjusting the shim coils to maximize field uniformity, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard pulse parameters. A typical acquisition might involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton counts.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon backbone of the molecule. Standard spectra are proton-decoupled, meaning each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data sourced from PubChem and Spectral Database for Organic Compounds) [6]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 14.2 | -O-CH₂-C H₃ | Aliphatic carbon of the terminal methyl group. |

| 41.6 | Naphthyl-C H₂-COO- | Aliphatic methylene carbon attached to the naphthalene ring. |

| 61.0 | -O-C H₂-CH₃ | Aliphatic methylene carbon deshielded by the adjacent oxygen atom. |

| 125.8 - 128.5 | Aromatic CH | A cluster of signals corresponding to the protonated carbons of the naphthalene ring, which typically appear between 120-150 ppm. [4][7] |

| 132.4 | Aromatic C (quaternary) | Quaternary carbon within the naphthalene ring system. |

| 132.6 | Aromatic C (quaternary) | Quaternary carbon within the naphthalene ring system. |

| 133.5 | Aromatic C (quaternary) | Quaternary carbon within the naphthalene ring system. |

| 171.5 | C =O | Carbonyl carbon of the ester, characteristically found in the 160-180 ppm range. |

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Utilize the same spectrometer as for the ¹H experiment.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (hundreds to thousands) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (centered at 77.16 ppm) as a secondary reference.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Principles of Molecular Vibrations

Covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural vibrational modes, resulting in an absorption band in the spectrum. The position of the band indicates the type of bond, while its intensity relates to the change in dipole moment during the vibration.

Spectral Analysis

The IR spectrum of this compound provides clear evidence for its key functional groups. Esters are characterized by a strong carbonyl (C=O) stretch and two C-O stretches. [8] Table 3: Key IR Absorption Bands for this compound (Data sourced from SpectraBase) [9]

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3050-3100 | Medium-Weak | Aromatic C-H Stretch | Stretching vibration of C-H bonds where the carbon is sp² hybridized. [10] |

| 2850-3000 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups. |

| 1735 | Strong | Ester C=O Stretch | The most characteristic peak for a saturated ester. [11][12][13]Its high intensity is due to the large change in dipole moment during the stretch. |

| 1600-1585 | Medium-Weak | Aromatic C=C Stretch | In-ring carbon-carbon stretching vibrations of the naphthalene ring. [10] |

| 1000-1300 | Strong | C-O Stretch | Two distinct bands are expected for the C-O single bonds of the ester group (R-CO-O -R' and R-C -O-R'). [8][13] |

| 900-675 | Strong | Aromatic C-H "oop" Bend | Out-of-plane bending of the C-H bonds on the substituted naphthalene ring, the pattern of which can sometimes give clues about the substitution pattern. [10]|

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat liquid this compound directly onto the crystal (e.g., diamond or zinc selenide) of the ATR accessory. No further preparation is needed.

-

Background Scan: With the ATR crystal clean, run a background scan to acquire the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Ionization and Fragmentation Principles

The initial ionization event forms a radical cation known as the molecular ion (M⁺˙) , whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This high-energy ion then undergoes a series of predictable bond cleavages to form smaller, stable fragment ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Fragmentation Analysis

The fragmentation of this compound is dominated by cleavages characteristic of esters and stabilized benzylic-type structures. [14][15] Table 4: Key Mass Spectral Data (EI-MS) for this compound (Data sourced from PubChem) [6]

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 214 | [C₁₄H₁₄O₂]⁺˙ (M⁺˙) | Molecular Ion. Confirms the molecular weight of the compound. |

| 169 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (•OC₂H₅, 45 Da), a common fragmentation pathway for ethyl esters, forming a stable naphthylacetylium ion. [15][16] |

| 141 | [C₁₁H₉]⁺ | Base Peak. Loss of the entire ethyl acetate moiety (•CH₂COOC₂H₅, 73 Da) to form the highly stable naphthylmethyl cation (tropylium-like structure). This is often the most abundant ion. |

| 115 | [C₉H₇]⁺ | Loss of acetylene (C₂H₂) from the m/z 141 fragment, a common fragmentation pattern for aromatic systems. |

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Setup:

-

Interface Temperature: Set to ~280°C to prevent condensation.

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.

-

Mass Analyzer: Scan a mass range of m/z 40-450.

-

-

Data Analysis: Identify the chromatographic peak for this compound and analyze the corresponding mass spectrum. Identify the molecular ion and major fragment ions.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical ester and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern perfectly consistent with the proposed structure. This integrated, multi-technique approach represents the gold standard in chemical analysis, ensuring the highest degree of confidence in structural assignment for researchers in all fields of chemistry.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. This compound (Compound CID: 256821). National Center for Biotechnology Information. [Link]

-

Wiley-VCH. SpectraBase: 2-Naphthaleneacetic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Nichols, M. How to Determine Structure of an Ester from Proton NMR Spectrum. YouTube. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H14O2 | CID 256821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jove.com [jove.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. tutorchase.com [tutorchase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Understanding Solubility as a Cornerstone of Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of Ethyl 2-Naphthylacetate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and purification. This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate and building block in organic synthesis. Our focus extends beyond mere data presentation to offer a foundational understanding of the principles governing its solubility, coupled with actionable experimental protocols.

Physicochemical Profile of this compound

A thorough understanding of a molecule's structure is the logical starting point for any solubility investigation. This compound possesses a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol .[1] Its structure is characterized by a large, nonpolar naphthalene ring system and an ethyl ester functional group. This combination of a significant hydrophobic region and a polar ester group dictates its solubility behavior, suggesting a preference for organic solvents over aqueous media.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | ethyl 2-(naphthalen-2-yl)acetate | [2] |

| CAS Number | 2876-70-2 | [3] |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Melting Point | 31-32 °C | [2] |

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science. This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The structure of this compound, with its dominant nonpolar aromatic naphthalene core and a smaller, polar ester group, suggests that it will be most soluble in solvents of similar polarity. Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface area of the naphthalene ring in this compound will facilitate strong interactions with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but lack acidic protons. They can engage in dipole-dipole interactions with the ester group of this compound. The overall solubility will depend on the balance between these interactions and the interactions with the nonpolar part of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have hydrogen bond donor capabilities. While the ester group of this compound can act as a hydrogen bond acceptor, the large hydrophobic naphthalene moiety will likely limit its solubility in highly polar protic solvents.

Logical Relationship of Solubility Factors

Caption: Interplay of solute and solvent properties governing solubility.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions with the naphthalene ring. |

| Toluene | Nonpolar (Aromatic) | Very High | Similar aromatic nature promotes strong π-stacking and van der Waals interactions. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity to interact with the ester group and ability to solvate the nonpolar ring. |

| Ethyl Acetate | Polar Aprotic | High | "Like dissolves like" in terms of the ester functional group. |

| Acetone | Polar Aprotic | Moderate to High | The polar ketone group can interact with the ester, but its smaller size may be less effective at solvating the large nonpolar moiety compared to larger polar aprotic solvents. |

| Ethanol | Polar Protic | Moderate | The hydroxyl group can act as a hydrogen bond donor to the ester's carbonyl oxygen, but the overall polarity of ethanol may be too high for optimal solvation of the large nonpolar part. |

| Methanol | Polar Protic | Low to Moderate | More polar than ethanol, leading to a greater mismatch with the nonpolar naphthalene ring. |

| Water | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of water cannot effectively solvate the large, nonpolar naphthalene ring. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique.[5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

Workflow for Experimental Solubility Determination

Caption: Step-by-step workflow for the equilibrium shake-flask method.

Detailed Procedure

-

Preparation of Supersaturated Solutions: To a series of scintillation vials, add a known volume (e.g., 5 mL) of each selected organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of this compound in each solvent using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × 100)

Safety and Handling Considerations

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in theoretical principles and supported by a detailed experimental protocol. While a predictive solubility profile is offered, it is imperative for researchers to perform experimental determinations to obtain precise quantitative data for their specific applications. A thorough understanding of solubility is not merely an academic exercise; it is a critical step in the successful development of new chemical entities and pharmaceutical products. Future work should focus on generating and publishing quantitative solubility data for this compound in a wide range of solvents at various temperatures to create a valuable resource for the scientific community.

References

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (2010). Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. AIP Publishing. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Naphthyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-naphthylacetate

Introduction

Ethyl 2-naphthylacetate is a significant chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a naphthalene core linked to an ethyl acetate group, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers and professionals in drug development. The synthesis is typically approached as a two-step process: first, the preparation of the key intermediate, 2-naphthylacetic acid, followed by its esterification to yield the final product.

Part 1: Synthesis of the Key Intermediate: 2-Naphthylacetic Acid

A robust and widely utilized method for the synthesis of aryl acetic acids, including 2-naphthylacetic acid, from the corresponding aryl methyl ketone is the Willgerodt-Kindler reaction.[1][2][3][4] This reaction uniquely transforms a ketone into a terminal carboxylic acid (or its derivative) with the same number of carbon atoms.

The Willgerodt-Kindler Reaction: A Mechanistic Overview

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide in the presence of elemental sulfur and a secondary amine, typically morpholine.[1][3] This thioamide can then be hydrolyzed to the corresponding carboxylic acid. The reaction is believed to proceed through the formation of an enamine from the ketone and morpholine.[1][3] This enamine then reacts with sulfur. The carbonyl group effectively migrates to the end of the alkyl chain via a series of rearrangements involving a temporary aziridine ring formation.[1][3]

The overall transformation for the synthesis of 2-naphthylacetic acid is depicted below:

Caption: Overall workflow for the synthesis of 2-naphthylacetic acid via the Willgerodt-Kindler reaction.

Experimental Protocol: Synthesis of 2-Naphthylacetic Acid

This protocol is adapted from methodologies described for the Willgerodt-Kindler reaction of acetophenones.[5]

Materials:

-

2-Acetylnaphthalene

-

Sulfur

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

20% Sodium Hydroxide (NaOH) solution

-

Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2-acetylnaphthalene (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol).[5]

-

Heat the mixture to reflux at 120-130°C with constant stirring for approximately 8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: After completion, allow the reaction mixture to cool. Add 20% aqueous NaOH and triethylbenzylammonium chloride (TEBA) (0.05 mmol) to the flask.[5]

-

Heat the mixture to 100°C and continue stirring for an additional 5-8 hours to facilitate hydrolysis of the thiomorpholide intermediate.[5]

-

Work-up and Isolation:

-

Cool the reaction mixture and filter to remove any solid impurities.

-

Acidify the filtrate with HCl to a pH of 6 and filter again.

-

Further acidify the filtrate to a pH of 2 to precipitate the crude 2-naphthylacetic acid.[5]

-

-

Purification:

-

Dissolve the crude acid in a 10% sodium bicarbonate solution.

-

Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any non-acidic impurities.

-

Separate the aqueous layer and acidify with dilute HCl to re-precipitate the pure 2-naphthylacetic acid.

-

Filter the solid, wash with cold water, and dry to obtain the final product.[5]

-

Data Summary: Willgerodt-Kindler Reaction

| Reactant | Product | Reaction Time (h) | Yield (%) | Reference |

| 2-Acetylnaphthalene | 2-Naphthylacetic acid | 5 | 80 | [5] |

Part 2: Fischer-Speier Esterification to this compound

With the precursor, 2-naphthylacetic acid, in hand, the final step is a classic Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[6][7][8][9]

Fischer-Speier Esterification: A Mechanistic Overview

The Fischer-Speier esterification is an equilibrium-controlled process.[6] To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is typically used, and/or the water formed during the reaction is removed.[6][9] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[7]

The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[8][9]

-

Nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon.[9]

-

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

-

Elimination of water as a leaving group, forming a protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.[10]

Caption: Fischer-Speier esterification of 2-naphthylacetic acid with ethanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Naphthylacetic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane or Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-naphthylacetic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction) to the solution.[10]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up:

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Expected Product Characteristics

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(naphthalen-2-yl)acetate | [11] |

| CAS Number | 2876-70-2 | [11] |

| Molecular Formula | C₁₄H₁₄O₂ | [11] |

| Molecular Weight | 214.26 g/mol | [11] |

| Melting Point | 31-32 °C | |

| Appearance | Liquid or low melting solid |

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The two-step approach, commencing with the Willgerodt-Kindler reaction to form 2-naphthylacetic acid followed by a Fischer-Speier esterification, provides a reliable and efficient pathway to the desired product. Careful control of reaction conditions and purification procedures are paramount to achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Rahman, A., Uahengo, V., Likius, D. S., & Mupa, M. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47-50.

-

PrepChem.com. (n.d.). Preparation of 2-naphthyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Rahman, A., Uahengo, V., Likius, D. S., & Mupa, M. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. ResearchGate. Retrieved from [Link]

-

Science Publishing Group. (n.d.). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Retrieved from [Link]

-

chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

MSU Chemistry. (2009, January 30). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of naphthyl-acetic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Unknown. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Unknown. (n.d.). The Synthesis of α-Naphthylacetic Acid. Retrieved from [Link]

-

OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3978116A - 2-naphthyl acetic acid derivatives and compositions and methods thereof.

-

PubChem - NIH. (n.d.). 2-Naphthaleneacetic acid | C12H10O2 | CID 11393. Retrieved from [Link]

- Google Patents. (n.d.). US6809217B1 - Process for the preparation of ethyl acetate.

-

Journal of Universitas Airlangga. (n.d.). Semi-empirical Study of Acetic Acid Esterification and Methyl Ester Transesterification Reactions with Nafion Catalyst using PM7. Retrieved from [Link]

-

RSC Publishing. (n.d.). Magnetic-responsive solid acid catalysts for esterification. Retrieved from [Link]

- Google Patents. (n.d.). US5231222A - Esterification process.

-

PubChem. (n.d.). 2-Naphthylacetic acid benzyl ester | C19H16O2 | CID 5314864. Retrieved from [Link]

Sources

- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 3. Willgerodt_rearrangement [chemeurope.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. sciencemadness.org [sciencemadness.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. ethyl (2-naphthyl)acetate 95% | CAS: 2876-70-2 | AChemBlock [achemblock.com]

Reaction mechanism of Fischer-Speier esterification for naphthylacetic acid

An In-Depth Technical Guide to the Fischer-Speier Esterification of Naphthylacetic Acid

Abstract

This technical guide provides a comprehensive examination of the Fischer-Speier esterification mechanism, with a specific focus on its application to naphthylacetic acid, a key precursor in various chemical and pharmaceutical syntheses. Moving beyond a simple recitation of steps, this document elucidates the causal factors underpinning the reaction's progression, from the critical role of acid catalysis to the dynamics of the tetrahedral intermediate and the strategic manipulation of chemical equilibrium. We present a validated, step-by-step experimental protocol for the synthesis of a naphthylacetate ester, complete with methodologies for purification and characterization. The guide is structured to serve as a practical resource for laboratory professionals, offering field-proven insights to ensure both high yield and purity. All mechanistic claims and protocols are substantiated with citations to authoritative chemical literature.

The Principle of Fischer-Speier Esterification: A Mechanistic Overview

The Fischer-Speier esterification, first detailed in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[1][2] It is a classic example of a nucleophilic acyl substitution reaction, proceeding under acid catalysis.[3] The overall transformation for naphthylacetic acid is an equilibrium process, where the carboxylic acid reacts with an alcohol to form an ester and water.[4][5]

Understanding and controlling this equilibrium is paramount for achieving high conversion rates. The reaction's success hinges on a sequence of protonation and deprotonation events, nucleophilic attack, and the elimination of water, all orchestrated by an acid catalyst.[6][7]

The Core Mechanism: A Step-by-Step Analysis

The mechanism of Fischer-Speier esterification is a multi-step, reversible process that can be effectively summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[6] Each step is a delicate equilibrium, which must be shifted in the forward direction for efficient ester synthesis.[7][8]

Step 1: Protonation of the Carbonyl Oxygen (P)

The reaction is initiated by the protonation of the carbonyl oxygen of naphthylacetic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[9][10] This initial step is crucial because the carbonyl carbon of a neutral carboxylic acid is not sufficiently electrophilic to be attacked by a weak nucleophile like an alcohol.[3][7] Protonation creates a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[3][11]

Step 2: Nucleophilic Attack by the Alcohol (A)

The activated carbonyl carbon is now a potent electrophile. An oxygen lone pair from the alcohol molecule performs a nucleophilic attack on this carbon.[5] This addition step breaks the carbonyl π-bond, with the electrons moving to the positively charged oxygen, and results in the formation of a key tetrahedral intermediate.[6][9][12]

Step 3: Proton Transfer (Deprotonation/Protonation - DP)

The tetrahedral intermediate is not yet ready to eliminate a leaving group. The hydroxyl (-OH) groups are poor leaving groups. To remedy this, a series of rapid proton transfers occurs.[6][10] The oxonium ion formed from the attacking alcohol is deprotonated (often by another alcohol molecule or the conjugate base of the catalyst in the solvent shell), and one of the original hydroxyl groups is protonated.[1][8] This critical step transforms a poor leaving group (-OH) into an excellent leaving group: water (H₂O).[3]

Step 4 & 5: Elimination of Water (E) and Deprotonation (D)

With a good leaving group in place, the tetrahedral intermediate collapses. A lone pair from the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water.[3][6] This elimination step yields a protonated ester. In the final step, a base (such as water or an alcohol molecule) deprotonates the carbonyl oxygen of the ester, yielding the final neutral ester product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle.[5][7]

Experimental Protocol: Synthesis of Methyl 2-Naphthylacetate

This protocol provides a self-validating workflow for the synthesis, purification, and characterization of mthis compound. The causality behind each step is explained to ensure both procedural accuracy and conceptual understanding.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |

| 2-Naphthylacetic Acid | C₁₂H₁₀O₂ | 186.21 | 5.00 g | 0.0268 | Substrate |

| Methanol (Anhydrous) | CH₃OH | 32.04 | 50 mL | ~1.24 | Reagent & Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 0.5 mL | ~0.009 | Catalyst & Dehydrating Agent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | Neutralizing Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~25 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2-3 g | - | Drying Agent |

Experimental Workflow Diagram

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-naphthylacetic acid (5.00 g) and anhydrous methanol (50 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the cooled solution into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel.

-

Causality: Quenching in water separates the water-soluble components (methanol, H₂SO₄) from the water-insoluble organic product.

-

-

Extraction: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Causality: The nonpolar ester product has a much higher solubility in diethyl ether than in the aqueous phase.

-

-

Washing: Wash the combined organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then with 25 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

-

Causality: Anhydrous MgSO₄ effectively removes trace amounts of water from the organic solvent, which is critical for obtaining a pure product.[16] Rotary evaporation efficiently removes the volatile diethyl ether.

-

-

Characterization: The resulting oil or solid is the crude mthis compound. Determine the mass and calculate the percentage yield. Analyze the product's purity and confirm its identity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Product Characterization Data

| Analysis | 2-Naphthylacetic Acid (Starting Material) | Mthis compound (Product) |

| ¹H NMR | δ ~12.5 (s, 1H, -COOH), 7.8-7.4 (m, 7H, Ar-H), 3.9 (s, 2H, -CH₂-) | δ 7.8-7.4 (m, 7H, Ar-H), 3.9 (s, 2H, -CH₂-), 3.7 (s, 3H, -OCH₃) |

| ¹³C NMR | δ ~178 (-COOH), ~133-125 (Ar-C), ~40 (-CH₂-) | δ ~172 (C=O), ~133-125 (Ar-C), ~52 (-OCH₃), ~41 (-CH₂-) |

| IR (cm⁻¹) | ~3000 (broad, O-H), ~1700 (strong, C=O), ~1600 (C=C) | No broad O-H band, ~1735 (strong, C=O), ~1600 (C=C), ~1250 (C-O stretch) |

| (Note: Exact chemical shifts (δ) and wavenumbers may vary slightly based on solvent and instrumentation. Data is predicted based on typical values for these functional groups and sourced from spectral databases.)[18][19][20] |

Conclusion

The Fischer-Speier esterification of naphthylacetic acid is a robust and reliable transformation when its mechanistic underpinnings are fully appreciated. Success is not merely a matter of following steps, but of actively controlling the chemical equilibrium through strategic choices, such as the use of excess alcohol and an effective dehydrating catalyst. The protocol detailed herein provides a validated pathway for the synthesis of high-purity naphthylacetate esters, a critical process for professionals in chemical research and drug development. By integrating a deep mechanistic understanding with precise experimental execution, researchers can consistently achieve desired synthetic outcomes.

References

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

-

JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

-

Chemistry Stack Exchange. (2017). Protonation of Carbonyl oxygen in Fischer Esterification. [Link]

-

Shi, H., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Advances. [Link]

-

ResearchGate. (Diagram). Acid-catalyzed esterification mechanism. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Chemistry Stack Exchange. (2018). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. [Link]

-

Organic Chemistry (Video). (2019). Esterification of Carboxylic Acids. [Link]

-

Mannu, A., & Mele, A. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. [Link]

-

OUCI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

-

Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Reddit. (2023). Sulphuric acid in esterification. [Link]

-

Homework.Study.com. How concentrated sulfuric acid catalyzes Fischer esterification?[Link]

-

Brainly.in. (2021). What type of tetrahedral intermediate is formed in esterification reaction of ethanoic acid with ethanol. [Link]

-

OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

-

Taylor & Francis. Tetrahedral intermediates – Knowledge and References. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

Pearson. Fischer Esterification Explained. [Link]

-

University of Missouri-St. Louis. The Fischer Esterification. [Link]

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

-

ResearchGate. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]

-

ResearchGate. (Diagram). Recent papers dealing with Fischer-Speier esterification. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

California State University, Sacramento. Fischer Esterification. [Link]

-

University of Toronto. Fischer Esterification. [Link]

-

Grokipedia. Fischer–Speier esterification. [Link]

-

University of California, Irvine. Fischer Esterification Procedure. [Link]

-

The Royal Society of Chemistry. Supporting information Materials and methods 1-Naphthylacetic acid. [Link]

-

ResearchGate. (2025). FT-IR and Raman spectra vibrational assignments and density functional calculations of 1-naphthyl acetic acid. [Link]

-

PubChem, NIH. 1-Naphthaleneacetic Acid. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]

- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. brainly.in [brainly.in]

- 13. reddit.com [reddit.com]

- 14. homework.study.com [homework.study.com]

- 15. community.wvu.edu [community.wvu.edu]

- 16. echemi.com [echemi.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. 2-Naphthylacetic acid(581-96-4) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Naphthylacetic acid(581-96-4) 13C NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of medicinal chemistry and materials science, the unambiguous identification of molecular structures is paramount. Isomers, while possessing the same molecular formula, can exhibit profoundly different biological activities, toxicological profiles, and physical properties. This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for ethyl 2-naphthylacetate and its primary positional isomer, ethyl 1-naphthylacetate. By deconstructing the systematic naming process, this document serves as an authoritative reference for researchers, ensuring precision in scientific communication, patent filings, and regulatory submissions.

The Imperative of Systematic Nomenclature

The principle of "one structure, one name" is the bedrock of chemical communication. While common or trivial names exist for many compounds, they often lack the specificity required to distinguish between closely related isomers. The IUPAC system provides a logical, rule-based framework that encodes the precise topology of a molecule into its name. For drug development professionals, a subtle change in a substituent's position on a core scaffold, such as naphthalene, can be the difference between a potent therapeutic agent and an inactive or toxic compound. Therefore, a mastery of IUPAC nomenclature is not merely an academic exercise but a critical component of scientific integrity and reproducibility.

Foundational Principles of IUPAC Nomenclature

To correctly name ethyl naphthylacetate isomers, one must first understand the IUPAC rules for its constituent parts: the ester functional group and the fused aromatic ring system, naphthalene.

Naming Esters

Esters are derivatives of carboxylic acids and are named using a two-word system that identifies both the alcohol and the carboxylic acid from which they are formed.[1][2][3][4][5]

-

First Word: The name of the alkyl or aryl group contributed by the alcohol. This group is attached to the single-bonded oxygen of the ester functionality.

-

Second Word: The name of the parent carboxylic acid, with the "-oic acid" suffix replaced by "-oate".[1][3]

For example, the ester formed from ethanol and acetic acid is named ethyl acetate .

The Naphthalene Ring System

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.[6] IUPAC has established a fixed numbering system for the naphthalene core to ensure that the positions of substituents can be described without ambiguity.

-

The carbon atoms are numbered 1 through 8, starting from the carbon adjacent to the ring fusion and proceeding around the periphery. The two carbon atoms at the ring fusion are not numbered as they cannot bear substituents.[6][7]

-

Positions 1, 4, 5, and 8 are chemically equivalent and are referred to as alpha (α) positions.[6]

-

Positions 2, 3, 6, and 7 are also equivalent and are known as beta (β) positions.[6]

The diagram below, generated using the DOT language, illustrates this mandatory numbering scheme.

This compound

-

IUPAC Preferred Name: ethyl 2-(naphthalen-2-yl)acetate [8][9][10]* CAS Number: 2876-70-2 [8][9][10] Derivation:

-

Alcohol Component: The alkyl group attached to the ester's single oxygen is derived from ethanol, hence it is named ethyl . [1]2. Carboxylic Acid Component: The acyl portion is derived from acetic acid, where one hydrogen on the methyl group has been replaced by a naphthalene ring.

-

Parent Acid Name: The parent acid is therefore a substituted acetic acid.

-

Substituent Identity and Position: The substituent is a naphthalene ring attached at its C2 position. In IUPAC nomenclature, when a ring is a substituent, its name is often modified (e.g., benzene becomes phenyl). For naphthalene, the substituent is named "naphthalenyl". To indicate the point of attachment, the position number is included: naphthalen-2-yl . [9]5. Combining the Acid Parts: The full name of the parent acid is 2-(naphthalen-2-yl)acetic acid .

-

Forming the Ester Name: The "-oic acid" suffix is replaced with "-oate", giving 2-(naphthalen-2-yl)acetate .

-

Final Assembly: Combining the alcohol and acid names yields the full IUPAC name: ethyl 2-(naphthalen-2-yl)acetate .

Ethyl 1-naphthylacetate

-

IUPAC Preferred Name: ethyl 2-(naphthalen-1-yl)acetate [11][12][13]* CAS Number: 2122-70-5 [11][12][14][15][16] Derivation: The logic is identical to that for the 2-isomer, with the sole difference being the point of attachment on the naphthalene ring.

-

Alcohol Component: ethyl .

-

Carboxylic Acid Component: Acetic acid substituted with a naphthalene ring.

-

Substituent Identity and Position: The naphthalene ring is attached at its C1 position, making the substituent naphthalen-1-yl . [13]4. Combining the Acid Parts: The parent acid is 2-(naphthalen-1-yl)acetic acid .

-

Forming the Ester Name: This becomes 2-(naphthalen-1-yl)acetate .

-

Final Assembly: The complete IUPAC name is ethyl 2-(naphthalen-1-yl)acetate .

Comparative Analysis of Isomers

A tabular summary allows for rapid comparison of the key identifiers and structural information for these two isomers.

| Feature | Ethyl 1-naphthylacetate | This compound |

| Structure | Naphthalene ring attached at C1 | Naphthalene ring attached at C2 |

| IUPAC Name | ethyl 2-(naphthalen-1-yl)acetate [11][12] | ethyl 2-(naphthalen-2-yl)acetate [8][9] |

| Common Name | Ethyl 1-naphthylacetate | This compound |

| CAS Number | 2122-70-5 [14][15] | 2876-70-2 [8] |

| Molecular Formula | C₁₄H₁₄O₂ [14][15] | C₁₄H₁₄O₂ [8] |

| Molecular Weight | 214.26 g/mol [16][17] | 214.26 g/mol [8] |

| Synonyms | 1-Naphthaleneacetic acid, ethyl ester; NAA ethyl ester [14][16] | 2-Naphthaleneacetic acid, ethyl ester [9] |

Distinguishing from Other Related Isomers: Naphthyl Acetates

It is crucial to distinguish the naphthylacetate isomers from the naphthyl acetate isomers, where the connectivity of the ester group is different. In naphthyl acetates, the naphthalene ring is part of the "alcohol" component and is directly attached to the ester oxygen.

-

naphthalen-1-yl acetate (1-Naphthyl acetate): The ester is formed from naphthalen-1-ol and acetic acid.

-

naphthalen-2-yl acetate (2-Naphthyl acetate): The ester is formed from naphthalen-2-ol and acetic acid. [18] The structural differences are clarified in the diagram below.

This distinction highlights the expressive power of IUPAC nomenclature, where a subtle change in the name reflects a significant change in molecular structure and, consequently, chemical identity.

Conclusion

The systematic nomenclature developed by IUPAC provides an essential, universally understood language for chemists. For ethyl naphthylacetate, the IUPAC name ethyl 2-(naphthalen-x-yl)acetate precisely describes the molecule's constitution, distinguishing between the C1 and C2 positional isomers, which are known to have different physical and potentially biological properties. By understanding the foundational rules for naming esters and the fixed numbering of the naphthalene core, researchers can confidently and accurately communicate their findings, contributing to the integrity and advancement of chemical and pharmaceutical sciences.

References

-

ethyl 1-naphthylacetate | List view - EU Pollinator Hub. [Link]

-

Ethyl 1-naphthaleneacetate - LookChem. [Link]

-

CAS No : 2122-70-5 | Product Name : Ethyl (1-Naphthyl)acetate | Pharmaffiliates. [Link]

-

Naphthalene - Wikipedia. [Link]

-

ethyl 1-naphthaleneacetate data sheet - Compendium of Pesticide Common Names. [Link]

-

This compound | C14H14O2 | CID 256821 - PubChem. [Link]

-

ethyl (2S)-2-fluoro-2-(1-naphthyl)acetate - PubChem. [Link]

-

How to find the IUPAC names of aromatic compounds - Quora. [Link]

-

What Are IUPAC Rules For Aromatic Compound Naming? - YouTube. [Link]

-

15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax. [Link]

-

Naming Aromatic Compounds - Chemistry Steps. [Link]

-

Nomenclature of Naphthalene. - YouTube. [Link]

-

Naming aromatic compounds - Chemguide. [Link]

-

Why is the IUPAC name of 1H-benzo[d]naphthalene not 1H-benzo[i]naphthalene? - Chemistry Stack Exchange. [Link]

-

2-Naphthyl acetate | C12H10O2 | CID 73709 - PubChem. [Link]

-

22.1: Nomenclature of Arenes - Chemistry LibreTexts. [Link]

-

25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings - Organic Chemistry - YouTube. [Link]

-

Naming Esters - Chemistry Steps. [Link]

-

Nomenclature of Esters - Chemistry LibreTexts. [Link]

-

Naming Esters - Organic Chemistry IUPAC Naming by Leah4sci - YouTube. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Naphthalene - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. ethyl (2-naphthyl)acetate 95% | CAS: 2876-70-2 | AChemBlock [achemblock.com]

- 9. This compound | C14H14O2 | CID 256821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ethyl 1-naphthylacetate | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 12. Ethyl (1-Naphthyl)acetate | LGC Standards [lgcstandards.com]

- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 14. CAS 2122-70-5: ethyl 1-naphthylacetate | CymitQuimica [cymitquimica.com]

- 15. Ethyl 1-naphthaleneacetate|lookchem [lookchem.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. chemscene.com [chemscene.com]

- 18. 2-Naphthyl acetate | C12H10O2 | CID 73709 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 2-naphthylacetate from 2-Naphthol

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-naphthylacetate, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the O-alkylation of 2-naphthol with ethyl chloroacetate, a variant of the classic Williamson ether synthesis. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure with causal explanations for each step, and outlines methods for purification and characterization. All procedures have been designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction and Mechanistic Overview

The synthesis of aryl-O-acetic acid esters, such as this compound, is a fundamental transformation in organic chemistry. The protocol detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The core transformation involves two critical stages:

-

Deprotonation: The phenolic hydroxyl group of 2-naphthol is weakly acidic. Treatment with a suitable base, such as potassium carbonate, deprotonates the hydroxyl group to form the potassium 2-naphthoxide salt. This step is crucial as it generates a potent nucleophile.[2]

-

Nucleophilic Substitution (SN2): The resulting naphthoxide anion attacks the electrophilic α-carbon of ethyl chloroacetate. This concerted, single-step reaction displaces the chloride leaving group, forming the new carbon-oxygen bond and yielding the desired product, this compound.[1][3]

The choice of a polar aprotic solvent like acetone is deliberate; it effectively solvates the potassium cation while leaving the naphthoxide anion relatively free, thereby enhancing its nucleophilicity and promoting the SN2 pathway.[4]

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Naphthol | C₁₀H₈O | 144.17 | 10.0 | 1.44 g | Starting material |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | 12.0 | 1.13 mL | Alkylating agent, lachrymator |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g | Base, anhydrous |

| Acetone | C₃H₆O | 58.08 | - | 50 mL | Solvent, anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction |

| Saturated NaCl Solution | NaCl(aq) | - | - | ~50 mL | For washing (brine) |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~5 g | Drying agent | |

| Silica Gel | SiO₂ | - | - | As needed | For column chromatography |

| Hexane/Ethyl Acetate | - | - | As needed | Eluent for column chromatography |

Detailed Experimental Protocol

Reaction Setup and Execution

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthol (1.44 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Rationale: Using an excess of potassium carbonate ensures complete deprotonation of the 2-naphthol. Anhydrous conditions are preferred to prevent unwanted side reactions.

-

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Reagent Addition: While stirring, add ethyl chloroacetate (1.13 mL, 12.0 mmol) to the suspension using a syringe.

-

Causality: A slight excess of the alkylating agent helps to drive the reaction to completion.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours.[4]

-

Rationale: Heating to reflux provides the necessary activation energy for the SN2 reaction and significantly increases the reaction rate.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 hexane/ethyl acetate eluent system. The disappearance of the 2-naphthol spot (visualized under UV light) indicates the reaction is complete.

Product Isolation and Workup

-

Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Filter the solid potassium salts using a Büchner funnel and wash the solid with a small amount of acetone. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-